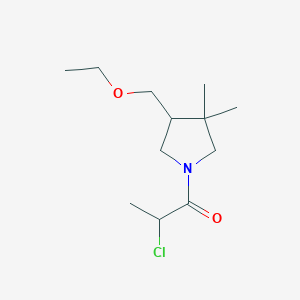
2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
Overview
Description
2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one, also known as 2-chloro-1-ethyl-3,3-dimethylpyrrolidin-1-yl propan-1-one, is a synthetic compound with a wide range of applications in the field of scientific research. It is used as a reagent for the synthesis of a variety of compounds, including peptides, and as a catalyst for organic reactions. It is also used as a solvent for various organic reactions and as a stabilizer for a variety of organic compounds. 2-chloro-1-ethyl-3,3-dimethylpyrrolidin-1-yl propan-1-one has a wide range of applications in organic and medicinal chemistry.
Scientific Research Applications
Synthesis and Pharmaceutical Development
Research in the realm of synthetic chemistry has led to the creation of novel compounds with significant potential in drug development. For example, the synthesis of derivatives related to pyrrolidine and propanone frameworks has been explored for their neuroleptic activity, indicating the potential of such compounds in treating neurological disorders (Iwanami et al., 1981). These findings underscore the importance of synthetic strategies in the design of compounds with specific biological activities.
Metabolic Pathway Analysis
The study of metabolic pathways and the transformation of chemical compounds within biological systems provides crucial insights into their potential therapeutic applications and toxicity profiles. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats has been investigated to understand its biotransformation, revealing various metabolites and suggesting potential metabolic pathways operative in the organism (Kanamori et al., 2002). Such studies are essential for assessing the safety and efficacy of new chemical entities.
Therapeutic Applications and Biological Activity
Research into the biological activity of novel compounds is fundamental to identifying their therapeutic potential. Studies have shown the development of compounds with anti-inflammatory and analgesic properties, highlighting the potential of novel synthetic compounds in pain management and inflammation treatment (Berk et al., 2009). These insights are vital for the discovery of new drugs and the improvement of existing therapeutic agents.
properties
IUPAC Name |
2-chloro-1-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-5-16-7-10-6-14(8-12(10,3)4)11(15)9(2)13/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUYICSQRFDSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



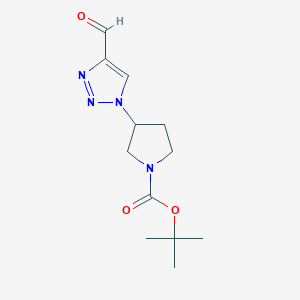
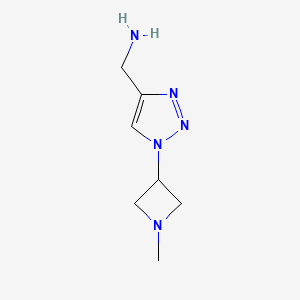

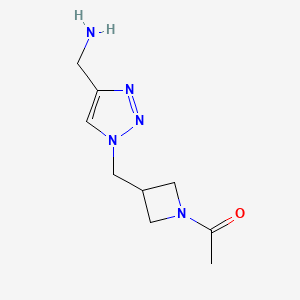



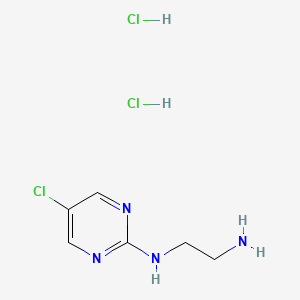



![methyl 3-cyano-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B1481296.png)

